molecular formula C17H20FNO3S B4655966 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide

4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide

Cat. No. B4655966
M. Wt: 337.4 g/mol
InChI Key: PCAHIFNXWFSASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide, also known as EFNS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFNS is a sulfonamide derivative that possesses a unique chemical structure, making it an attractive candidate for use in drug development, biological research, and other related areas. In

Scientific Research Applications

4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide is in drug development. 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has been shown to exhibit potent antitumor activity in various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Additionally, 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of drugs for the treatment of chronic pain and inflammation.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide is not fully understood. However, studies have shown that 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide exerts its antitumor activity by inducing apoptosis in cancer cells. 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G1 phase. Additionally, 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has been shown to possess anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects
4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has been shown to possess various biochemical and physiological effects. In vitro studies have shown that 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide exhibits potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide is its potent antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. However, 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide research. One potential direction is to explore the use of 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide in combination with other drugs to enhance its antitumor activity. Additionally, further studies are needed to fully understand the mechanism of action of 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide and its potential applications in drug development. Furthermore, 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide could be used as a tool to study the role of sulfonamide derivatives in various biological processes, which could lead to the development of novel drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide is a sulfonamide derivative that possesses potent antitumor, anti-inflammatory, and analgesic properties. The synthesis of 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has been optimized to achieve high yields and purity levels, making it suitable for various applications. 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has the potential to be a valuable tool in drug development and biological research, and further studies are needed to fully understand its mechanism of action and potential applications.

properties

IUPAC Name

4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO3S/c1-2-22-16-9-11-17(12-10-16)23(20,21)19-13-3-4-14-5-7-15(18)8-6-14/h5-12,19H,2-4,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAHIFNXWFSASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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